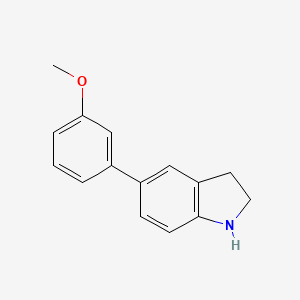

5-(3-Methoxyphenyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(3-methoxyphenyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-17-14-4-2-3-11(10-14)12-5-6-15-13(9-12)7-8-16-15/h2-6,9-10,16H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXMMISQUCXFWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC3=C(C=C2)NCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Analysis of 5 3 Methoxyphenyl Indoline Derivatives

Application of Spectroscopic Techniques for Molecular Confirmation (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry)

Spectroscopic methods are fundamental in the verification of the molecular structure of 5-(3-Methoxyphenyl)indoline derivatives. Techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) provide detailed information about the atomic arrangement and molecular weight.

¹H and ¹³C NMR Spectroscopy: Proton and carbon NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of these molecules. While specific spectral data for this compound is not detailed in the available literature, analysis of related structures provides insight into the expected chemical shifts. For instance, in derivatives containing a methoxy (B1213986) group on a phenyl ring, the methoxy protons (–OCH₃) typically appear as a singlet in the ¹H NMR spectrum around δ 3.8 ppm. mdpi.comrsc.org Protons on the aromatic rings exhibit complex splitting patterns in the aromatic region (typically δ 6.5–8.5 ppm). dergipark.org.trjocpr.com The NH proton of the indole (B1671886) or indoline (B122111) ring characteristically appears as a broad singlet at a downfield chemical shift, often above δ 10.0 ppm in indole derivatives. dergipark.org.trjocpr.com

In ¹³C NMR spectra, the methoxy carbon gives a signal around δ 55 ppm. mdpi.comrsc.org The carbons of the aromatic rings resonate in the δ 100–160 ppm range, with quaternary carbons appearing at the lower field end of this region. mdpi.comrsc.org

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. For example, in the analysis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one, a related compound, HRMS was used to confirm its calculated molecular formula of C₁₉H₁₅NO₃ by identifying the protonated molecular ion [M+H]⁺. researchgate.net This technique is invaluable for confirming the identity of newly synthesized derivatives.

| Compound Name | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights | Source |

|---|---|---|---|

| N-((5-methoxy-1H-indol-3-yl)methylene)-5-Phenylthiazole-2-amine | 11.55 (s, 1H, NH), 8.71 (s, 1H, CH), 7.81-6.56 (m, 8H, Ar-H), 3.89 (s, 3H, -OCH₃) | 170.2, 158.8, 148.6, 142.0, 133.1, 130.0, 129.2, 128.8, 128.2, 127.0, 125.7, 112.0, 111.6, 103.6, 101.2, 54.4 | jocpr.com |

| 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | 12.74 (bs, 1H, NH), 7.40 (d, 1H), 7.05 (dd, 1H), 6.77 (d, 1H), 3.82 (s, 3H, OCH₃) | 155.4, 132.1, 129.3, 118.3, 114.4, 114.0, 111.2, 101.3, 70.8, 55.4 | mdpi.com |

| 2-(3-Methoxyphenyl)pyridine | 8.68 (m, 1H), 7.72 (m, 2H), 7.56 (m, 2H), 7.37 (t, 1H), 7.21 (m, 1H), 6.97 (m, 1H), 3.88 (s, 3H) | 160.0, 157.1, 149.5, 140.8, 136.7, 129.7, 122.2, 120.7, 119.2, 115.0, 111.9, 55.3 | rsc.org |

X-ray Crystallography Studies of Related Compounds (e.g., this compound-2,3-dione)

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure and its packing in the solid state. A detailed study of this compound-2,3-dione (also known as 5-(3-methoxyphenyl)isatin) offers significant insights into the solid-state characteristics of this class of compounds. cambridge.orgcambridge.org

Determination of Crystal System and Space Group

The crystal structure of this compound-2,3-dione was determined using laboratory powder diffraction data. cambridge.orgcambridge.org The compound crystallizes in the orthorhombic system with the space group Pbca. cambridge.orgcambridge.orgresearchgate.net The unit cell parameters were refined and are summarized in the table below. cambridge.orgcambridge.org

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Orthorhombic | cambridge.orgcambridge.org |

| Space Group | Pbca | cambridge.orgcambridge.orgresearchgate.net |

| a (Å) | 11.1772(3) | cambridge.orgcambridge.org |

| b (Å) | 7.92536(13) | cambridge.orgcambridge.org |

| c (Å) | 27.0121(7) | cambridge.orgcambridge.org |

| Volume (ų) | 2392.82(10) | cambridge.orgcambridge.org |

Analysis of Molecular Conformation and Asymmetric Unit

The asymmetric unit of this compound-2,3-dione contains a single molecule. cambridge.orgcambridge.orgresearchgate.net The molecular conformation reveals that the isatin (B1672199) molecules are organized into nearly flat chains. cambridge.org In many related indole derivatives, the indole ring system and the attached phenyl rings often adopt a nearly orthogonal orientation to each other, which minimizes steric hindrance. iucr.orgiucr.org

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing of this compound-2,3-dione is stabilized by a network of intermolecular interactions. cambridge.orgcambridge.org These non-covalent forces dictate the supramolecular architecture of the compound in the solid state.

Hydrogen Bonding: The primary interaction involves classical N–H⋯O hydrogen bonds, which link the isatin molecules into chains that extend along the a-axis of the crystal lattice. cambridge.orgcambridge.org Weaker C–H⋯O contacts provide additional stabilization to these chains and help form a layered structure. cambridge.org The pairwise interaction energy for the principal hydrogen bond is reported to be 36 kJ/mol. cambridge.org

π-Stacking: The chains formed by hydrogen bonding are further linked into layers through π-stacking interactions between the aromatic rings. cambridge.orgcambridge.org This interaction is significant, with a reported pairwise energy of -44 kJ/mol, which is even stronger than the hydrogen bonding energy in this case. cambridge.org

Other Interactions: The three-dimensional crystal structure is completed by weaker C–H⋯π and additional C–H⋯O contacts that connect the layers. cambridge.orgcambridge.org These varied interactions, including hydrogen bonds and π-stacking, are common and crucial for the stabilization of crystal structures in many indole derivatives. iucr.orgnih.gov

| Interaction Type | Description | Structural Role | Source |

|---|---|---|---|

| N–H⋯O Hydrogen Bonds | Connects isatin molecules. | Forms almost flat chains along the a-direction. | cambridge.orgcambridge.org |

| π-Stacking | Occurs between aromatic systems of adjacent chains. | Links chains into layers. | cambridge.orgcambridge.org |

| C–H⋯π and C–H⋯O Contacts | Weaker interactions between layers. | Forms the final 3D crystal structure. | cambridge.orgcambridge.org |

Structure Activity Relationship Sar Studies Pertaining to 5 3 Methoxyphenyl Indoline and Its Analogues

Influence of Methoxy (B1213986) Substitution on the Phenyl Ring on Biological Activity

The presence and positioning of a methoxy group on the phenyl ring of phenylindoline and related phenylindole analogues have a profound impact on their biological activities, ranging from anticancer to anti-inflammatory effects. The electron-donating nature of the methoxy group often enhances the biological potency of the parent compound. acs.org

Research into 3-formyl-2-phenylindole derivatives as inhibitors of tubulin polymerization has shown that methoxy-substituted compounds are significantly more effective than their hydroxy counterparts. nih.govacs.org The most active compound in one such study was 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, which exhibited an IC50 value of 35 nM for cell growth inhibition and 1.5 µM for tubulin polymerization inhibition. nih.govacs.org This highlights the favorable contribution of methoxy groups on both the indole (B1671886) core and the attached phenyl ring.

In the context of anticancer activity, studies on bis-indolyl conjugates linked via a 1,2,4-triazole (B32235) ring revealed that methoxy substitution on the N-aryl ring enhanced cytotoxic activity. mdpi.com Specifically, a 2-methoxy substitution was found to be more potent than a 3-methoxy or 4-methoxy substitution. mdpi.com A compound featuring a 3,4,5-trimethoxy benzene (B151609) ring also demonstrated a strong anti-proliferative profile, with IC50 values between 2.64 and 8.1 µM against various cancer cell lines. mdpi.com Similarly, for 5-phenylisatin (B182446) derivatives, the presence of a methoxy group on the C-5 phenyl ring, particularly in the para position, was shown to greatly enhance cytotoxic activity against human leukemia K562 cells.

For anti-inflammatory applications, the position of the methoxy group is also crucial. In a series of curcumin (B1669340) analogues, which share phenolic and methoxy-phenyl features, the methoxy group was found to play an important role in their anti-inflammatory effects. nih.gov In the design of selective COX-2 inhibitors, SAR studies suggested that a hydrogen bond acceptor group, such as a methoxy substituent at the para-position of an N-3 phenyl ring, could improve both the selectivity and potency of the inhibition. nih.gov However, not all methoxy substitutions are beneficial; in one study of indole Schiff base derivatives, a 2-methoxyphenyl substitution resulted in minimal anti-inflammatory activity, whereas 3,4-dimethoxyphenyl and 2,4,5-trimethoxyphenyl substitutions led to significant activity.

Table 1: Effect of Methoxy Substitution on Phenyl Ring on Cytotoxic and Anti-inflammatory Activity

| Compound Class | Substitution Pattern | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 3-Formyl-2-phenylindoles | 2-(4-methoxyphenyl) | Antiproliferative (IC50: 35 nM) | Methoxy group enhances activity over hydroxyl group. | nih.govacs.org |

| Bis-indolyl Triazoles | N-aryl (2-methoxy) | Cytotoxic | 2-methoxy substitution is more potent than 3- or 4-methoxy. | mdpi.com |

| Bis-indolyl Triazoles | N-aryl (3,4,5-trimethoxy) | Antiproliferative (IC50: 2.64-8.1 µM) | Multiple methoxy groups lead to strong activity. | mdpi.com |

| Indole Schiff Bases | 2-methoxyphenyl | Anti-inflammatory | Minimum activity observed. | |

| Indole Schiff Bases | 3,4-dimethoxyphenyl | Anti-inflammatory (62.24% inhibition) | Significant activity observed. |

Positional Effects of Aromatic Substituents on Indoline (B122111) Core Activity

The placement of substituents directly on the indoline or indole core is a critical determinant of biological activity. The benzene ring portion of the scaffold offers several positions for substitution, with positions 5, 6, and 7 being commonly explored.

In the development of anti-inflammatory agents based on an indole framework, replacing a 5-methoxy group with a hydrogen atom led to decreased activity. tandfonline.com Conversely, substituting the 5-methoxy group with a methanesulfonyl (SO₂Me) moiety, a known COX-2 pharmacophore, significantly increased the anti-inflammatory activity and selectivity for COX-2. tandfonline.comomicsonline.org The importance of substitution at the 5-position is also seen in isatin (B1672199) derivatives, where it, along with C-3, greatly influences anticancer potency. nih.gov For instance, a methyl group at C-5 was found to be valuable for improving potential. nih.gov

Position 6 of the indole core has also been identified as a key site for modulation. The highly potent tubulin polymerization inhibitor, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, owes part of its activity to the methoxy group at this position. nih.govacs.org For MAO inhibitors based on the isatin scaffold, substitutions at positions 5, 6, and 7 were all found to increase activity compared to the unsubstituted parent compound. acs.org

The nitrogen atom at position 1 is another crucial site for modification. For some 2-aryl-3-formylindole derivatives, an unsubstituted N-H group was found to be essential for antiproliferative activity. nih.gov In contrast, for a series of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) inhibitors, modifying the indoline core at the N-1 position was a key optimization step. The introduction of a bicyclic indoline core to restrict the orientation of substituents led to a potent N-phenylindoline-5-sulfonamide derivative with an IC50 value of 1.0 nM. nih.gov

Table 2: Effect of Substituent Position on the Indole/Indoline Core on Biological Activity

| Core Scaffold | Position | Substituent | Biological Activity | Finding | Reference |

|---|---|---|---|---|---|

| Indole | 5 | -H (vs -OCH₃) | Anti-inflammatory | Decreased activity. | tandfonline.com |

| Indole | 5 | -SO₂Me (vs -OCH₃) | Anti-inflammatory (COX-2) | Increased activity and selectivity. | tandfonline.com |

| Indole | 6 | -OCH₃ | Antiproliferative | Contributes to high potency. | nih.govacs.org |

| Isatin | 5 | -OH | MAO-A Inhibition | Highest activity in the series. | acs.org |

| Indoline | 1 | Carboxamide | MGAT2 Inhibition | N-1 substitution improved pharmacokinetic profile. | nih.gov |

| Indole | 1 | -H | Antiproliferative | Unsubstituted N-H essential for activity. | nih.gov |

Modulation of Biological Responses by Indoline Ring System Modifications (e.g., reduction state of indoline vs. indole vs. isatin)

The biological activity of this class of compounds is fundamentally influenced by the oxidation state of the five-membered heterocyclic ring. The three most relevant scaffolds are the fully aromatic indole, the partially reduced indoline, and the oxidized isatin (indole-2,3-dione). Each core presents a distinct three-dimensional shape, electronic distribution, and hydrogen bonding capability, leading to different pharmacological profiles.

Isatin is metabolically derived from indole and its derivatives are recognized for their activity in neurological diseases. mdpi.com The presence of the C-3 carbonyl group in isatin is particularly significant. In the development of antiamyloidogenic agents, the carbonyl groups of isatin or the related 3-indolinone (B1200548) were found to be beneficial for activity. mdpi.com SAR studies of isatin derivatives have shown that the C-3 carbonyl functionality is often required to maintain cytotoxic potency. nih.gov The transformation of isatin through partial or complete reduction of its heterocyclic ring can yield indoles and their derivatives, providing a synthetic pathway to explore these different scaffolds. pnrjournal.com

Direct comparisons have underscored the distinct activities of these related cores. A study on monoamine oxidase (MAO) inhibitors evaluated isatin, its reduced form oxindole, and indole, finding that all showed inhibitory activity. acs.org Isatin itself was a potent inhibitor, and its structural analogues, including the hydroxylated forms, also demonstrated activity, indicating that while the core structure is important, substitutions can further tune the potency. acs.org

Ligand Design Principles Derived from SAR for Indoline and Indole Derivatives

The collective SAR studies on indoline, indole, and isatin derivatives provide a set of guiding principles for the rational design of new, more effective ligands.

Phenyl Ring Substitution : The substitution pattern on the appended phenyl ring is a primary determinant of potency. Electron-donating groups, particularly methoxy groups, are frequently associated with enhanced biological activity. nih.govmdpi.com The position of this substitution is critical; for instance, para-methoxy substitution on a phenyl ring often proves beneficial for anticancer and anti-inflammatory activities, while ortho or meta substitutions can have varied or even detrimental effects depending on the specific target and compound series. nih.govomicsonline.org

Indoline/Indole Core Substitution : Strategic substitution on the core bicyclic ring system is essential for tuning activity and selectivity. Position 5 is a key site, where substituents like methanesulfonyl groups can be introduced to target specific enzymes like COX-2. tandfonline.com Position 6 is also important, with methoxy groups at this position contributing to potent antiproliferative activity. nih.gov The N-1 position offers a critical handle for modification; it can be left as a hydrogen-bond-donating N-H group, which is sometimes essential for activity, or it can be substituted to block metabolism, alter solubility, or introduce new interactions with the target protein. nih.gov

Scaffold Selection (Indoline vs. Indole vs. Isatin) : The choice of the heterocyclic core is a fundamental design decision. The oxidized isatin scaffold, with its C-2 and C-3 carbonyl groups, offers unique interaction possibilities and is often crucial for the activity of certain anticancer and antiamyloidogenic agents. mdpi.com The fully reduced indoline provides greater conformational flexibility compared to the planar indole, which can be advantageous for fitting into specific binding pockets. The aromatic indole system is a common feature in many natural products and approved drugs.

By integrating these principles, medicinal chemists can more effectively navigate the chemical space of indoline and indole derivatives to develop novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

In Vitro Biological Activity and Pharmacological Mechanisms of Action of 5 3 Methoxyphenyl Indoline Derivatives

Enzyme Inhibition Studies

Derivatives of the indoline (B122111) scaffold have been investigated for their ability to inhibit various enzymes, a key mechanism in the treatment of several diseases.

Matrix Metalloproteinase (MMP) Inhibition by 5-(3-methoxyphenyl)indoline-2,3-dione Analogues

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. mdpi.com Their dysregulation is implicated in pathological conditions such as cancer and inflammation. mdpi.com Isatin-based scaffolds have been developed as MMP inhibitors. researchgate.netresearchgate.net The crystal structure of this compound-2,3-dione has been solved, providing a basis for understanding its interaction with biological targets. researchgate.net While specific inhibitory data for this compound-2,3-dione against MMPs is not detailed in the provided results, related isatin (B1672199) derivatives have shown inhibitory activity. For instance, a scaffold hopping approach from an isatin-based inhibitor to methyl 4-(3-amino-2-oxoindolin-5-yl)benzoate hydrochloride resulted in a compound with a twofold increase in activity against MMP-2, although it lost potency towards MMP-13. researchgate.net This highlights the potential of the indoline core in designing selective MMP inhibitors.

Other Enzyme Inhibition

Indole (B1671886) derivatives have also been explored as inhibitors of other enzymes. For example, certain indole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory process. mdpi.com Specifically, some 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives have shown selective inhibition of COX-2. mdpi.com Additionally, isatin-based derivatives have been studied as caspase inhibitors, which are involved in apoptosis. nih.gov

Investigations into Cellular Target Engagement and Biochemical Pathway Modulation

The pharmacological effects of this compound derivatives are rooted in their interactions with specific cellular targets and their ability to modulate biochemical pathways.

Indole derivatives are known to target a diverse range of biological pathways, making them valuable for drug design. nih.gov They have been shown to modulate signaling pathways critical in cancer, such as the PI3K/Akt/mTOR/NF-κB pathway. dntb.gov.ua For example, indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), can modulate estrogen metabolism, which is significant in hormone-dependent cancers. nih.gov

In the context of cancer, some indole-chalcone derivatives have been designed as dual-targeted agents, inhibiting both tubulin polymerization and thioredoxin reductase (TrxR). nih.gov Furthermore, certain pyrazolinyl-indole derivatives have been evaluated as potential EGFR inhibitors. nih.gov

One study investigated an indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), for its protective effects against cisplatin-induced organ damage. researchgate.net MMINA was found to reverse cisplatin-induced increases in nitric oxide and malondialdehyde while boosting the activity of antioxidant enzymes like glutathione (B108866) peroxidase and superoxide (B77818) dismutase, suggesting its mechanism involves inhibiting ROS and inflammation. researchgate.net

Assessment of Antiproliferative Effects on Select Cell Lines

A significant area of research for indoline derivatives is their potential as anticancer agents.

Numerous studies have demonstrated the antiproliferative activity of indole derivatives against a variety of human cancer cell lines. nih.govnih.govresearchgate.nettandfonline.comnih.govnih.gov For instance, certain 5-methoxyindole (B15748) tethered C-5 functionalized isatins exhibited significant growth inhibition. nih.gov Specifically, compounds 5o and 5w were found to be highly active, with IC50 values of 1.69 and 1.91 µM, respectively, making them more potent than the standard drug sunitinib (B231) in the tested cell lines. nih.gov Further investigation into compound 5o revealed that it induces a G1 phase arrest in the cell cycle. nih.gov

Similarly, a series of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles showed cytotoxicity against multiple human cancer cell lines. researchgate.net Another study on novel indole derivatives containing a penta-heterocycle scaffold identified compound 10b as a potent derivative with IC50 values of 12.0 nM and 10 nM against A549 and K562 cells, respectively. nih.gov The mechanism of action for 10b was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, mediated through the modulation of EGFR and p53-MDM2 pathways. nih.gov

Chalcone derivatives incorporating an indole ring have also been explored for their anticancer potential. tandfonline.com One such derivative, containing a 2-methoxycarbonyl-6-methoxy-N-1H-indole moiety, showed potent antiproliferative activity, which was linked to the inhibition of tubulin polymerization. tandfonline.com

Table 1: Antiproliferative Activity of Select Indole Derivatives

Antimicrobial Spectrum of Activity of Indoline-Containing Compounds

Indole and indoline scaffolds are recognized as privileged structures for the development of novel antimicrobial agents. nih.govresearchgate.net They have shown activity against a range of microorganisms, including drug-resistant strains.

Indoline-containing compounds have demonstrated antibacterial activity and have also been identified as resistance-modifying agents (RMAs), which can enhance the efficacy of existing antibiotics. nih.govresearchgate.net The indole nucleus has been particularly studied for its potential against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Studies on new indole derivatives incorporating 1,2,4-triazole (B32235), 1,3,4-thiadiazole, and carbothioamide moieties have shown a broad spectrum of antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against tested bacteria and fungi. nih.gov Some indole hydrazone derivatives have also shown promising antibacterial activity against MRSA. znaturforsch.com For example, one such derivative exhibited an MIC value of 6.25 μg/ml against an MRSA standard strain, which was more potent than ampicillin. znaturforsch.com

Table 2: Antimicrobial Activity of Select Indoline-Containing Compounds

Receptor Binding Studies and Receptor Antagonism

The interaction of indoline derivatives with various receptors is a key aspect of their pharmacological profile.

5-HT3 Receptor Antagonism by Related Indoline Derivatives

The 5-hydroxytryptamine type 3 (5-HT3) receptor is a well-established target for antiemetic drugs. benthamdirect.com Several potent 5-HT3 receptor antagonists feature an indole or a related heterocyclic system in their structure. benthamdirect.comnih.govnih.govamegroups.org The general pharmacophore for 5-HT3 receptor antagonists includes a heteroaromatic ring, a coplanar carbonyl group, and a basic nitrogen atom at specific distances. nih.govnih.gov

Novel 1,7-annelated indole derivatives have been synthesized and shown to have high affinity for the 5-HT3 receptor, with some compounds being more potent than the established drug ondansetron. nih.gov The enhanced potency is attributed to the additional ring providing a favorable hydrophobic interaction with the receptor site. nih.gov For example, the compound cilansetron, a 1,7-annelated indole derivative, displays a very high affinity for the 5-HT3 receptor with a Ki value of 0.19 nM. nih.gov

Other Pharmacological Activities of Indole/Indoline Scaffolds

The versatility of the indole and indoline scaffolds extends to a wide range of other pharmacological activities. bohrium.comnih.govymerdigital.com

Anti-inflammatory Activity: Indole derivatives have been extensively studied for their anti-inflammatory properties. nih.govymerdigital.com Some have been shown to act as dual inhibitors of COX and 5-LOX enzymes. dntb.gov.ua For instance, a 3-nitrophenyl-containing indole derivative has demonstrated strong anti-inflammatory effects. ymerdigital.com

Neuroprotective Activity: The neuroprotective potential of indole derivatives is another area of active research. bohrium.comymerdigital.comresearchgate.net This activity is being explored in the context of neurodegenerative diseases like Alzheimer's. bohrium.comresearchgate.net

Antidiabetic Activity: Indole-based compounds are also being investigated for their potential in managing metabolic disorders, including diabetes. bohrium.comnih.govymerdigital.com

The wide spectrum of biological activities associated with the indole and indoline scaffolds underscores their importance as a "privileged structure" in drug discovery and development. bohrium.comymerdigital.com

Computational Chemistry and in Silico Modeling for 5 3 Methoxyphenyl Indoline Research

Molecular Docking Simulations to Predict Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes and affinities of potential drug candidates like 5-(3-Methoxyphenyl)indoline and its analogs.

Docking studies on related indole (B1671886) derivatives have demonstrated their potential to interact with a variety of biological targets. For instance, spiro indoline (B122111) derivatives have been docked against Tyrosine Kinases, revealing varying degrees of hydrogen bond interactions within the active sites. bohrium.com Similarly, new 3-ethyl-1H-indole derivatives have shown strong predicted binding affinities to COX-2, with docking scores significantly higher than the reference drug meloxicam. ajchem-a.com In another study, indole-based thiadiazole derivatives were shown to interact with acetylcholinesterase and butyrylcholinesterase through hydrogen bonds, pi-pi interactions, pi-sulfur interactions, and pi-cation interactions. mdpi.com

Specifically for compounds with a methoxyphenyl group, docking studies have been instrumental. For example, molecular docking of 2-Mercapto-5-(3-Methoxyphenyl)-1,3,4-oxadiazole with focal adhesion kinase has been performed to explore its potential as an anticancer agent. researchgate.net Furthermore, docking studies of bis-indole derivatives, including a compound with a 3-methoxyphenyl (B12655295) group, against leishmanial enzymes have helped to rationalize their observed biological activities. nih.gov These studies collectively highlight the utility of molecular docking in identifying key interactions and guiding the optimization of indole-based compounds for various therapeutic applications.

| Derivative Class | Target Protein(s) | Key Findings |

| Spiro indoline derivatives | Tyrosine Kinases | varying degrees of H-bond interactions with the active sites. bohrium.com |

| 3-Ethyl-1H-indole derivatives | COX-2 | Predicted binding affinities were stronger than the reference drug. ajchem-a.com |

| Indole-based thiadiazoles | Acetylcholinesterase, Butyrylcholinesterase | Interactions involved hydrogen bonds, pi-pi, pi-sulfur, and pi-cation interactions. mdpi.com |

| 2-Mercapto-5-(3-methoxyphenyl)-1,3,4-oxadiazole | Focal Adhesion Kinase | Investigated for potential anticancer therapy. researchgate.net |

| Bis-indole derivatives | Leishmanial enzymes | Docking helped explain anti-leishmanial activity. nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its protein target over time, offering insights into the conformational stability of the complex and the dynamics of the binding process.

For indole derivatives, MD simulations have been crucial in validating docking results and understanding the stability of ligand-protein complexes. For example, MD simulations of indole derivatives complexed with COX-2 confirmed the stability of the interactions over a 50-nanosecond simulation time, as analyzed by Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). dergipark.org.trdergipark.org.tr Similarly, integrated molecular docking, 3D-QSAR, and MD simulation studies on indole derivatives as Pim-1 inhibitors have helped in exploring binding modes and designing new molecules with improved activity. tandfonline.com

Studies on related structures further underscore the power of MD simulations. For instance, MD simulations were used to explore the binding of 5-(4-methoxyphenyl)-1H-indole derivatives to the allosteric site of ALOX15, revealing how inhibitor binding induces structural changes that affect the enzyme's catalytic activity. mdpi.com In another study, MD simulations of N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole with glycogen (B147801) phosphorylase isoenzymes were used to investigate the stability of their interactions and identify key amino acid residues. mdpi.com These simulations are critical for understanding the long-term behavior of the drug-receptor complex and ensuring the stability of the predicted binding mode.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. It provides valuable information on parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which are crucial for understanding a molecule's chemical reactivity and kinetic stability.

DFT calculations have been applied to various indole derivatives to understand their electronic properties. For instance, a study on the crystal structure of this compound-2,3-dione utilized DFT to optimize the geometry and understand the intermolecular interactions. cambridge.org In other research, DFT calculations at the B3LYP/6-31G(d) level of theory were used to compute electronic descriptors for QSAR studies of the anti-proliferative activity of indole derivatives. neliti.comijeab.com

The application of DFT extends to understanding the reactivity of related compounds. For example, DFT calculations have been used to study the structural, molecular, and spectral properties of compounds like 3-(3-Chloro-4,5-dimethoxy-phenyl)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-propenone. scirp.org These computational studies provide a theoretical framework for predicting the reactivity and designing new molecules with desired electronic properties.

In Silico Pharmacokinetic Predictions (excluding toxicity profiles)

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process.

For indole derivatives, in silico ADME predictions have been instrumental in assessing their drug-likeness. Studies on novel indoline spiro derivatives and 3-ethyl-1H-indole derivatives have shown that these compounds possess acceptable ADME values and drug-like properties, with good predicted oral availability. bohrium.comajchem-a.com The SwissADME web tool has been employed to evaluate the physicochemical characteristics and predict the pharmacokinetic properties of potent indole-acrylonitrile derivatives. mdpi.com

Furthermore, in silico prediction of pharmacokinetic properties for 1-piperazine indole hybrids showed that most of the compounds successfully passed the pharmacokinetic evaluations. researchgate.net Similarly, ADMET predictions for novel sulfonyl indole derivatives indicated their potential for oral administration due to good predicted intestinal absorption. udhtu.edu.uabohrium.com These predictions are vital for prioritizing compounds for further experimental validation.

| Derivative Class | Key Predicted Pharmacokinetic Properties | Reference |

| Indoline spiro derivatives | Acceptable ADME values, good oral availability | bohrium.com |

| 3-Ethyl-1H-indole derivatives | Favorable pharmacokinetic profiles | ajchem-a.com |

| Indole-acrylonitrile derivatives | Good physicochemical and pharmacokinetic properties | mdpi.com |

| 1-Piperazine indole hybrids | Passed pharmacokinetic evaluations | researchgate.net |

| Sulfonyl indole derivatives | Good intestinal absorption | udhtu.edu.uabohrium.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. This method is used to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

QSAR studies have been successfully applied to various series of indole derivatives. For instance, QSAR models have been developed for the anti-proliferative activity of indole derivatives against human breast cancer cells, using methods like multiple linear regression (MLR) and artificial neural networks (ANN). neliti.comijeab.comneliti.com These models help in identifying key electronic and topological descriptors that influence the activity.

In another example, a QSAR study on 2,3-diaryl indoles as selective COX-2 inhibitors identified that the total energy of the compounds is a crucial descriptor for their inhibitory activity. tandfonline.com QSAR models have also been developed for indole derivatives as inhibitors of the hepatitis C NS5B polymerase, providing insights for the design of new antiviral agents. archivepp.com These studies demonstrate the power of QSAR in guiding the rational design of more potent and selective indole-based therapeutic agents.

Future Research Directions and Unexplored Avenues for 5 3 Methoxyphenyl Indoline

Development of Novel and Efficient Synthetic Strategies for Diversification

Future research will likely prioritize the development of more efficient and versatile synthetic routes to generate a wider array of 5-(3-methoxyphenyl)indoline analogues. The ability to easily modify the core structure is crucial for extensive structure-activity relationship (SAR) studies.

One promising approach is the use of palladium-catalyzed sequential reactions. A method has been described for the synthesis of N-arylated heterocycles, including an indoline (B122111) derivative, through a sequential intramolecular and intermolecular aryl amination process. researchgate.netresearchgate.net This strategy utilizes an in situ generated Pd(0) catalyst with an N-heterocyclic carbene (NHC) ligand, which has proven effective for creating N-arylated five-, six-, and seven-membered nitrogen heterocycles from readily available starting materials. researchgate.net Applying and refining such palladium-mediated cross-coupling reactions, like the Suzuki coupling used to synthesize this compound-2,3-dione from 5-iodoisatin (B1210601) and 3-methoxyphenylboronic acid, could enable the introduction of a vast range of substituents at various positions on the indoline ring. cambridge.org

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While the indoline scaffold is known to interact with various biological targets, the full potential of this compound derivatives remains largely untapped. nih.govresearchgate.net Future investigations should focus on screening these compounds against a broader range of biological targets to uncover novel mechanisms of action.

Current research on related indole (B1671886) structures provides a roadmap for this exploration:

Anticancer Targets: The indole nucleus is a key component of numerous anticancer agents. nih.gov Research on analogues has identified several key pathways and targets:

Tubulin Polymerization: Inspired by natural products like combretastatin, indole-based compounds have been developed as potent inhibitors of tubulin assembly. nih.govmdpi.comnih.gov Future work could assess if this compound derivatives can be optimized to bind to the colchicine (B1669291) site on tubulin, thereby acting as vascular disrupting agents. nih.govmdpi.com

p53-MDM2 Pathway: The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in oncology. nih.govmdpi.com Small molecules with a spiro-oxindole core, structurally related to oxidized indoline, have been shown to inhibit this interaction. mdpi.com Investigating whether this compound derivatives can be designed to reactivate p53 signaling is a promising avenue. nih.govtandfonline.com

Receptor Tyrosine Kinases (RTKs): The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. nih.gov Indole derivatives have been designed as EGFR inhibitors, and exploring the potential of the this compound scaffold in this context could lead to new treatments for cancers like non-small cell lung cancer. nih.gov

Apoptosis Regulation (Bcl-2): The Bcl-2 family of proteins are key regulators of apoptosis. Novel indole-based compounds have been specifically designed as inhibitors of the anti-apoptotic protein Bcl-2, presenting another potential therapeutic strategy to explore. preprints.org

Angiogenesis: The formation of new blood vessels is crucial for tumor growth. Derivatives of 5-phenylisatin (B182446) have demonstrated the ability to inhibit cancer cell proliferation and migration, as well as reduce tube formation in human umbilical vein endothelial cells (HUVEC), suggesting they act as angiogenesis inhibitors. nih.gov

Antiviral Activity: The 7-aza-indole scaffold (pyrrolo[2,3-b]pyridine), a close analogue of indole, has yielded compounds with broad-spectrum antiviral activity against viruses such as Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.org The mechanism may involve the inhibition of host cell kinases like Adaptor-Associated Kinase 1 (AAK1). frontiersin.org Screening this compound derivatives for antiviral efficacy is a logical and potentially fruitful direction.

Enzyme Inhibition:

Arachidonate Lipoxygenases (ALOX): Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as selective inhibitors of the linoleate (B1235992) oxygenase activity of ALOX15. mdpi.comnih.gov This suggests that the 5-aryl-indole scaffold could be a pharmacophore for developing anti-inflammatory agents by targeting specific lipoxygenase enzymes. mdpi.com

Janus Kinase (JAK)/STAT3 Pathway: The JAK/STAT3 signaling pathway is a key target for tumors. Meridianin derivatives, which are based on an indole core, have been developed as inhibitors of this pathway. mdpi.com

The following table summarizes the cytotoxic activities of some relevant indole derivatives against various cancer cell lines, highlighting potential areas for investigation.

| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 2m | N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | K562 (Leukemia) | 0.03 µM | nih.gov |

| 31 | 2-aryl-3-aroyl indole | SK-OV-3, NCI-H460, DU-145 | Potent cytotoxicity | nih.gov |

| 35 | 2-aryl-3-aroyl indole | SK-OV-3, NCI-H460, DU-145 | Potent cytotoxicity | nih.gov |

| 36 | 2-aryl-3-aroyl indole | SK-OV-3, NCI-H460, DU-145 | Potent cytotoxicity | nih.gov |

| 10b | Indole with 1,3,4-thiadiazole | A549 (Lung) | 120 nM | nih.gov |

| 10b | Indole with 1,3,4-thiadiazole | K562 (Leukemia) | 10 nM | nih.gov |

| 12A | Pyridine-pyrimidine-indole-carbohydrazide | Various cancer cells | High pan-cytotoxicity | tandfonline.com |

| 6e | Meridianin derivative | A549, Hela, MCF-7 | 0.91-1.35 µM | mdpi.com |

Advanced Computational Methodologies for Optimized Compound Design

The future of drug discovery for compounds like this compound is intrinsically linked to the application of advanced computational techniques. These methods can accelerate the design-synthesis-test cycle, reduce costs, and lead to the development of compounds with improved potency and selectivity.

Structure-Based and Ligand-Based Design: Techniques such as molecular docking can be used to predict the binding modes of this compound derivatives within the active sites of known biological targets like tubulin, MDM2, or EGFR. nih.govtandfonline.compreprints.org For instance, computational modeling has been used to guide the design of indole-based Bcl-2 inhibitors and to understand the binding of inhibitors to ALOX15. preprints.orgnih.gov

Pharmacophore Modeling and 3D-QSAR: When a high-resolution crystal structure of a target is unavailable, ligand-based methods are invaluable. Pharmacophore modeling can identify the key chemical features required for biological activity, based on a set of known active compounds. ymerdigital.com This model can then be used to screen virtual libraries for new hits. Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies can build predictive models that correlate the 3D properties of molecules with their biological activity, guiding the design of more potent analogues. ymerdigital.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of protein-ligand interactions, revealing how a compound like a this compound derivative might affect the conformational changes of its target protein over time. nih.gov This is particularly useful for understanding complex mechanisms like allosteric inhibition. nih.gov

Crystal Structure Analysis and Optimization: The crystal structure of this compound-2,3-dione has been solved and optimized using density functional theory (DFT). cambridge.org This foundational structural data is crucial for accurate computational studies and provides a precise starting point for in silico design efforts. cambridge.org

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising candidates, thereby optimizing resource allocation and increasing the probability of discovering novel drug candidates.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

Maximizing the therapeutic potential of the this compound scaffold necessitates a holistic, multidisciplinary research strategy. Future efforts should aim to break down traditional silos between scientific fields, fostering collaboration to gain a comprehensive understanding of these compounds.

This integrated approach would involve a seamless workflow combining:

Computational Chemistry: For the initial design and virtual screening of novel derivatives. ymerdigital.comontosight.ai

Synthetic Organic Chemistry: To efficiently synthesize the prioritized compounds and create diversified chemical libraries. researchgate.netontosight.ai

Molecular and Cellular Biology: To perform in vitro assays, identify biological targets, and elucidate mechanisms of action through techniques like western blotting, cell cycle analysis, and apoptosis assays. tandfonline.comontosight.ai

Pharmacology: To evaluate the efficacy of lead compounds in preclinical in vivo models of disease. tandfonline.com

Structural Biology: To determine the crystal structures of lead compounds bound to their biological targets, providing definitive evidence of the binding mode and guiding further optimization. cambridge.org

An example of this integration is the study of ALOX15 inhibitors, where chemical synthesis was combined with enzymatic assays, in silico docking, and molecular dynamics simulations to build a comprehensive model of inhibitor action. nih.gov Similarly, the development of novel anticancer agents often involves a cycle of computational design, synthesis, and biological evaluation against cancer cell lines to establish SAR and identify mechanisms. nih.govtandfonline.com By adopting such a multidisciplinary framework, the scientific community can more effectively and efficiently translate the chemical promise of the this compound scaffold into tangible therapeutic innovations.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for preparing 5-(3-Methoxyphenyl)indoline, and how can structural purity be validated?

- Answer : The synthesis typically involves coupling reactions between indoline precursors and substituted aryl halides. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is widely used to introduce the 3-methoxyphenyl group. Structural validation requires multinuclear NMR (¹H, ¹³C) to confirm regioselectivity and purity, as demonstrated in studies of analogous indoline derivatives . X-ray crystallography can resolve ambiguities in stereochemistry, as seen in the structural analysis of 5-(3-Methoxyphenyl)-3-phenyl-1,2-oxazole .

Q. What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological activity?

- Answer : Standard assays include:

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Enzyme inhibition : Fluorometric or spectrophotometric assays targeting enzymes like kinases or bacterial topoisomerases, inspired by indole-based anti-cancer agents .

- Antimicrobial screening : Broth microdilution to determine MIC values against Gram-positive/negative bacteria, as applied to structurally related imidazole derivatives .

Q. How can researchers optimize reaction conditions to improve yields during synthesis?

- Answer : Key parameters include:

- Catalyst selection : Palladium complexes (e.g., Pd(PPh₃)₄) for efficient coupling.

- Solvent system : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature control : Stepwise heating (e.g., 80–120°C) minimizes side reactions.

- Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization, as detailed in indoline synthesis protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity across studies of this compound analogs?

- Answer : Discrepancies may arise from variations in:

- Assay conditions (e.g., cell line specificity, serum concentration).

- Structural modifications (e.g., substituents on the indoline core altering bioavailability).

- Pharmacokinetic factors (e.g., metabolic stability in vivo vs. in vitro).

Comparative studies using standardized protocols and isogenic cell lines are critical. For example, analogs with triazole or thioether moieties showed enhanced activity due to improved target binding, highlighting the role of functional groups .

Q. What strategies can be employed to enhance the metabolic stability of this compound derivatives?

- Answer : Modifications include:

- Bioisosteric replacement : Substituting methoxy groups with trifluoromethoxy to reduce oxidative metabolism.

- Prodrug design : Masking phenolic hydroxyl groups as esters or carbamates, as seen in indolequinone derivatives .

- Cytochrome P450 inhibition assays : Identify metabolic hotspots using liver microsomes and LC-MS/MS to guide structural optimization .

Q. How can molecular docking and dynamics simulations be utilized to predict the binding interactions of this compound with therapeutic targets?

- Answer :

- Target selection : Prioritize proteins with known indoline-binding pockets (e.g., tubulin for anti-cancer activity or bacterial enzymes for antimicrobial effects ).

- Docking software : Tools like AutoDock Vina or Schrödinger Suite can predict binding affinities.

- Validation : Compare simulation results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Studies on oxadiazole-aniline derivatives demonstrated strong correlation between docking scores and in vitro activity .

Q. What experimental approaches are suitable for studying the pharmacokinetic profile of this compound in vivo?

- Answer :

- ADME profiling :

- Absorption : Caco-2 cell monolayer assays for intestinal permeability.

- Distribution : Radiolabeled compound tracking in rodent tissues.

- Metabolism : LC-HRMS to identify phase I/II metabolites.

- Excretion : Urinary/fecal metabolite quantification.

- Pharmacokinetic modeling : Compartmental analysis using software like Phoenix WinNonlin. Analogous studies on stilbenol derivatives highlighted the importance of methoxy groups in prolonging half-life .

Methodological Considerations

- Data Interpretation : Always cross-reference spectral data (NMR, HRMS) with computational predictions (e.g., ChemDraw simulations) to confirm structural assignments .

- Biological Replicates : Use ≥3 independent replicates in assays to ensure statistical robustness, as emphasized in medicinal chemistry guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.